molecular formula C13H15N5O3 B13732825 (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate

(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B13732825
M. Wt: 289.29 g/mol
InChI Key: CSWVNEHUAOAXQB-QWRGUYRKSA-N
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Description

(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with azido, carbamoyl, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the azido group through nucleophilic substitution reactions. The benzyl and carbamoyl groups are then introduced via protection-deprotection strategies and amide bond formation, respectively. The reaction conditions often involve the use of polar aprotic solvents like acetonitrile or dimethylsulfoxide, and reagents such as sodium azide for the azido group introduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: Primary amines.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

(2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its reactive azido group.

    Material Science:

Mechanism of Action

The mechanism of action of (2S,4S)-Benzyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate involves its interaction with biological molecules through its reactive azido group. This group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The compound may also act as a precursor to other bioactive molecules through metabolic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

benzyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H15N5O3/c14-12(19)11-6-10(16-17-15)7-18(11)13(20)21-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,19)/t10-,11-/m0/s1

InChI Key

CSWVNEHUAOAXQB-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]

Canonical SMILES

C1C(CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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